molecular formula C17H25NO7 B14783352 Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate

Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate

Cat. No.: B14783352
M. Wt: 355.4 g/mol
InChI Key: NWWORXYTJRPSMC-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate, also known as Emiglitate (INN/BAN: BAY o 1248), is a synthetic compound with a complex heterocyclic structure. It consists of a benzoate ester core linked via an ethoxy spacer to a substituted piperidine ring. This compound is documented in pharmaceutical databases as a structurally distinct entity, though its specific therapeutic applications remain less well-characterized in publicly available literature .

Properties

IUPAC Name

ethyl 4-[2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWORXYTJRPSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861033
Record name Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Emiglitate involves several steps, starting with the preparation of the deoxynojirimycin derivative. The synthetic route typically includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Emiglitate undergoes various chemical reactions, including:

Scientific Research Applications

Emiglitate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study alpha-glucosidase inhibition.

    Biology: Investigated for its effects on glucose metabolism and insulin secretion.

    Medicine: Studied for its potential in managing diabetes mellitus by reducing postprandial hyperglycemia and insulin requirements.

Mechanism of Action

Emiglitate exerts its effects by inhibiting the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. This inhibition reduces the rate of glucose absorption in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include acid glucan-1,4-alpha-glucosidase, and other related enzymes .

Comparison with Similar Compounds

Key differences :

  • Heterocyclic core : Compound (9) contains a tetrahydropyran ring substituted with a methyl-trihydroxytetrahydrofuran group, whereas Emiglitate employs a piperidine ring with hydroxymethyl and hydroxyl groups.
  • Biological activity: Compound (9) is part of a plant extract with demonstrated adrenal restorative effects in mice, likely linked to antioxidant properties (via SOD activation) .

Structural and Functional Comparison Table

Parameter Emiglitate Compound (9) from D. benthamii ZINC75163974
Core Structure Benzoate ester + piperidine Cinnamate ester + tetrahydropyran Benzoate ester + triazolo-pyrazine
Key Substituents 3,4,5-Trihydroxy-2-(hydroxymethyl)piperidine Methyl-trihydroxytetrahydrofuran, hydroxymethyl groups Triazolo-pyrazine, methyl group
Hydrogen Bond Donors 4 (hydroxyl groups) ≥6 (hydroxyl groups) 2 (amide NH)
Source Synthetic (pharmaceutical databases) Natural (Dioscorea benthamii) Synthetic (chemical libraries)
Reported Bioactivity Not explicitly stated (inference: metabolic or enzyme modulation) Adrenal restoration, antioxidant effects (SOD activation) Undocumented (speculative: kinase inhibition)

Research Findings and Implications

  • However, direct evidence is lacking in the provided data .
  • Synthetic Analogs : Structural variations (e.g., ZINC75163974) underscore the diversity of benzoate-piperidine hybrids in drug discovery, though targeted studies are needed to elucidate their mechanisms.

Biological Activity

Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate (CAS No. 80879-63-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C17H25NO7
  • Molecular Weight : 355.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components, particularly the trihydroxy piperidine moiety. Research suggests that it may exert various pharmacological effects through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the piperidine structure enhances its ability to scavenge free radicals, potentially offering neuroprotective benefits against oxidative stress.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotection in models of ischemic injury by modulating inflammatory responses and preventing neuronal cell death .
  • Antimicrobial Properties : Some studies indicate that derivatives of piperidine exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Case Studies and Experimental Data

  • Neuroprotection in Ischemia Models :
    • A study investigated the effects of similar piperidine derivatives on neuronal survival following ischemic injury in rat models. The results indicated a significant reduction in infarct size and improved behavioral outcomes when treated with such compounds .
  • Antioxidant Efficacy :
    • In vitro assays demonstrated that compounds with structural similarities to this compound effectively reduced oxidative stress markers in neuronal cells exposed to harmful stimuli .
  • Antimicrobial Activity :
    • A screening of various piperidine derivatives revealed that some exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating the potential for development as antimicrobial agents .

Data Tables

PropertyValue
Molecular FormulaC17H25NO7
Molecular Weight355.38 g/mol
CAS Number80879-63-6
Antioxidant ActivityYes
Neuroprotective EffectsYes
Antimicrobial ActivityYes

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